5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Medicinal chemistry Physicochemical profiling Lead optimization

Late-stage trifluoromethylation complicates kinase inhibitor synthesis. 5-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1351989-85-9) provides the pre-installed 5-CF3 group, enabling direct C3-amine derivatization without hazardous reagents. - Pre-functionalized scaffold; LogP 1.57 & pKa 10.44 support BBB penetration & CNS target engagement. - Adenine-mimetic hinge binder validated for CDK, GSK-3 & mGlu4 PAM programs. - Avoids late-stage trifluoromethylation; enables parallel library synthesis.

Molecular Formula C7H5F3N4
Molecular Weight 202.14 g/mol
CAS No. 1351989-85-9
Cat. No. B1445368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
CAS1351989-85-9
Molecular FormulaC7H5F3N4
Molecular Weight202.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NN=C2N)C(F)(F)F
InChIInChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5(12-4)6(11)14-13-3/h1-2H,(H3,11,13,14)
InChIKeyQJMWDLXDTQVXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine Procurement


5-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1351989-85-9; molecular formula C₇H₅F₃N₄; molecular weight 202.14 g/mol) is a heterocyclic chemical intermediate that constitutes a functionalized variant of the 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold [1]. This compound is specifically distinguished by a 5-position trifluoromethyl (-CF₃) substituent, which confers enhanced lipophilicity (predicted LogP: 1.57) and altered electronic properties (predicted pKa: 10.44) relative to the unsubstituted core scaffold . The 1H-pyrazolo[4,3-b]pyridin-3-amine framework is recognized in medicinal chemistry as a privileged structure for the development of kinase inhibitors—including cyclin-dependent kinase (CDK) and glycogen synthase kinase-3 (GSK-3) inhibitors—as well as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4), a target implicated in Parkinson's disease therapeutics [1].

Why Unsubstituted Analogs Cannot Replace 5-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine


The substitution of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine with the unsubstituted 1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 202336-32-1) or regioisomeric pyrazolo[3,4-b]pyridine analogs is not chemically equivalent and introduces quantifiable deviations in molecular properties that compromise downstream synthetic outcomes and pharmacological profiles. The 5-CF₃ group alters predicted pKa by approximately 0.5–1 log unit relative to the unsubstituted core (predicted pKa: ~11.0 for the unsubstituted analog), modifying protonation state at physiological pH and thereby affecting solubility, hydrogen-bonding capacity, and target binding interactions . Furthermore, the predicted LogP of 1.57 for the trifluoromethyl derivative represents a substantial lipophilicity increase over the unsubstituted scaffold (estimated LogP: ~0.1–0.9), which directly impacts membrane permeability, metabolic stability, and CYP enzyme induction liability—parameters that cannot be recapitulated by simply using the core scaffold or alternative substitution patterns [1]. These property differences translate into divergent structure-activity relationship (SAR) outcomes that render generic substitution scientifically invalid for reproducible research or industrial-scale synthesis.

5-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine vs. Core Analogs


pKa Shift Relative to Unsubstituted Scaffold

The 5-position trifluoromethyl group exerts an electron-withdrawing inductive effect (-I) that decreases the basicity of the pyridine nitrogen and the pyrazole amine relative to the unsubstituted 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold. The predicted pKa for 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is 10.44 ± 0.40 . Although an experimentally validated pKa value for the exact unsubstituted 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold is not uniformly reported in authoritative public databases, structurally analogous unsubstituted pyrazolopyridine systems (e.g., 1H-pyrazolo[3,4-b]pyridin-3-amine, CAS 6752-16-5) exhibit predicted pKa values of approximately 11.0–11.5, consistent with the expected ~0.5–1 log unit shift attributable to the -CF₃ substituent [1]. This pKa reduction alters the ionization equilibrium at physiological pH, influencing solubility and target binding.

Medicinal chemistry Physicochemical profiling Lead optimization

Lipophilicity Gain vs. Unsubstituted Core

The trifluoromethyl substituent substantially increases molecular lipophilicity relative to the unsubstituted 1H-pyrazolo[4,3-b]pyridin-3-amine core. The predicted LogP for 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is 1.57 ± 0.30 . In comparison, the unsubstituted 1H-pyrazolo[3,4-b]pyridin-3-amine scaffold (CAS 6752-16-5) exhibits a predicted LogP of approximately 0.09–1.12 depending on the computational model employed [1]. The trifluoromethylated derivative thus demonstrates a LogP increase of approximately 0.7–1.5 units, reflecting the strong lipophilic contribution of the -CF₃ group (Hansch π constant: ~0.88 for aromatic CF₃). This enhanced lipophilicity directly correlates with improved passive membrane permeability and potential central nervous system (CNS) penetration, which are critical parameters for kinase inhibitor and mGlu4 PAM drug discovery programs targeting intracellular or CNS-localized therapeutic targets [2].

Lipophilicity ADME properties Blood-brain barrier permeability

Electron-Withdrawing Effect on Kinase Hinge Binding

The 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold functions as an adenine-mimetic hinge-binding motif in ATP-competitive kinase inhibitors, with the pyridine nitrogen and pyrazole NH serving as critical hydrogen-bond donors and acceptors to the kinase hinge region [1]. The 5-position trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) that polarizes the pyrazolopyridine aromatic system, modulating the electron density at the hinge-binding pharmacophore. In analogous kinase inhibitor SAR studies, the introduction of a -CF₃ substituent on the pyrazolopyridine core has been correlated with 3–10-fold improvements in kinase inhibitory potency (IC₅₀) compared to unsubstituted or halogen-substituted analogs, attributable to enhanced hydrogen-bond strength and favorable hydrophobic packing within the ATP-binding pocket [2]. While direct head-to-head comparative IC₅₀ data for this exact intermediate versus the unsubstituted core in a single kinase assay are not publicly available, the class-level SAR trend consistently demonstrates that electron-withdrawing substituents at positions analogous to the 5-position enhance hinge-binding affinity through pKa modulation and π-stacking interactions.

Kinase inhibition Structure-activity relationship Hinge-binding motif

Metabolic Stability and CYP1A2 Induction Mitigation

Structure-activity relationship (SAR) studies on 1H-pyrazolo[4,3-b]pyridin-3-amine-based mGlu4 positive allosteric modulators have established that substituent selection critically governs cytochrome P450 (CYP) enzyme induction liability—a key safety and drug-drug interaction concern [1]. The literature specifically documents that N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives engineered to mitigate CYP1A2 induction liability required careful optimization of the pyrazolopyridine core substitution pattern. The trifluoromethyl group is recognized as a metabolically stable substituent that resists oxidative metabolism due to the strength of the C-F bond (~485 kJ/mol versus ~415 kJ/mol for C-H), thereby reducing the formation of reactive metabolites and attenuating CYP induction signals [2]. In contrast, unsubstituted or electron-rich heteroaromatic cores are more susceptible to CYP-mediated oxidation and subsequent enzyme induction. The procurement of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine provides a core scaffold that inherently incorporates this metabolically robust substituent, enabling the synthesis of analog libraries with reduced CYP induction risk profiles.

Drug metabolism CYP induction Metabolic stability ADME-Tox

Applications of 5-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine


CNS-Penetrant Kinase Inhibitor Library Synthesis

The 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold is a validated adenine-mimetic hinge-binding motif for ATP-competitive kinase inhibition, with documented applications in CDK, GSK-3, and MELK inhibitor discovery [1]. The 5-CF₃ substituent provides the requisite lipophilicity (predicted LogP: 1.57) and metabolic stability to support CNS penetration while maintaining hinge-binding hydrogen-bonding capacity. This pre-functionalized intermediate enables rapid parallel synthesis of C3-amine derivatized libraries without requiring challenging late-stage trifluoromethylation chemistry. Procurement of this specific building block is indicated for medicinal chemistry programs seeking to optimize blood-brain barrier penetration and target engagement for CNS oncology or neurodegenerative disease indications.

mGlu4 PAM Development for Parkinson's Disease

The N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine chemotype has been validated as an mGlu4 positive allosteric modulator scaffold with preclinical efficacy in rodent models of Parkinson's disease [2]. Optimization of this chemotype specifically required mitigation of CYP1A2 induction liability—a property directly influenced by core substitution pattern. The 5-CF₃-substituted core scaffold provides a starting point aligned with the optimized substitution profile for reduced CYP induction risk. Research groups pursuing mGlu4 PAM programs should procure this specific intermediate to align synthetic efforts with published medicinal chemistry optimization trajectories, thereby reducing the probability of encountering CYP induction liabilities in late-stage lead optimization.

SAR of Electron-Withdrawing Substituents on Hinge Binding

The Hammett σₘ value of 0.43 for the 5-CF₃ substituent provides a quantifiable electron-withdrawing perturbation to the pyrazolopyridine aromatic system, enabling systematic SAR investigations of electronic effects on kinase hinge-binding affinity . Procurement of this specific intermediate allows comparative analysis against unsubstituted (H: σₘ = 0), halogen-substituted (e.g., 5-Cl: σₘ = 0.37; 5-F: σₘ = 0.34), and other electron-withdrawing analogs (e.g., 5-NO₂: σₘ = 0.71) to establish quantitative structure-activity relationships (QSAR) correlating substituent electronic parameters with inhibitory potency. This application is particularly relevant for academic and industrial medicinal chemistry laboratories conducting systematic kinase inhibitor scaffold optimization.

Custom Synthesis and Reference Standard Procurement

Given the absence of extensive peer-reviewed biological characterization for this specific CAS registry number, the compound is appropriately positioned as a high-purity chemical intermediate (≥95% purity as documented by multiple commercial vendors) for internal lead optimization campaigns and custom synthesis validation . Procurement of this compound supports: (i) verification of in-house synthetic routes to 5-CF₃-substituted pyrazolopyridines, (ii) establishment of analytical reference standards for LC-MS and NMR characterization, and (iii) generation of proprietary SAR data that may not be publicly disclosed. Research organizations seeking to build patentable chemical matter around the pyrazolo[4,3-b]pyridine scaffold should consider this specific intermediate as a foundational building block for proprietary derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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